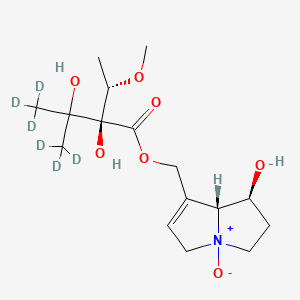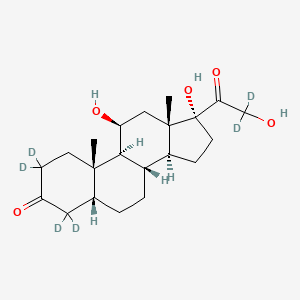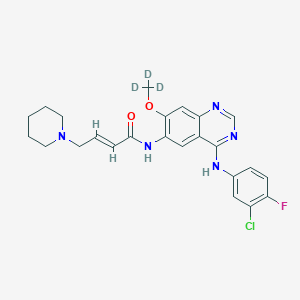
Tefluthrin-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tefluthrin-d5 is a deuterium-labeled analog of Tefluthrin, a synthetic pyrethroid insecticide. Pyrethroids are known for their effectiveness against a wide range of insect pests and are commonly used in agricultural and household settings. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen.
準備方法
Synthetic Routes and Reaction Conditions
Tefluthrin-d5 is synthesized by the esterification of cyhalothrin acid chloride with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. The deuterium labeling is introduced during the synthesis of the alcohol component. The reaction typically involves the use of a base such as pyridine and a solvent like dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the reaction conditions.
化学反応の分析
Types of Reactions
Tefluthrin-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms in the molecule with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, acids, and substituted derivatives of this compound.
科学的研究の応用
Tefluthrin-d5 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: In biological research, this compound helps in understanding the metabolism and degradation of pyrethroid insecticides.
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: this compound is employed in the development of new insecticides and in environmental monitoring to detect pesticide residues.
作用機序
Tefluthrin-d5, like other pyrethroids, exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect. The deuterium labeling does not significantly alter the mechanism of action but aids in tracking the compound in various studies.
類似化合物との比較
Similar Compounds
Cyhalothrin: Another pyrethroid insecticide with a similar structure and mode of action.
Permethrin: Widely used in agriculture and household pest control.
Deltamethrin: Known for its high potency and effectiveness against a broad spectrum of insects.
Uniqueness
Tefluthrin-d5 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The stable isotopes allow for precise quantitation and tracking in various studies, providing insights into the behavior and fate of pyrethroid insecticides in different environments.
特性
分子式 |
C17H14ClF7O2 |
|---|---|
分子量 |
423.8 g/mol |
IUPAC名 |
[dideuterio-[2,3,5,6-tetrafluoro-4-(trideuteriomethyl)phenyl]methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3/b9-4-/t8-,10-/m1/s1/i1D3,5D2 |
InChIキー |
ZFHGXWPMULPQSE-IUALNURMSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C(=C(C(=C1F)F)C([2H])([2H])OC(=O)[C@H]2[C@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)F)F |
正規SMILES |
CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


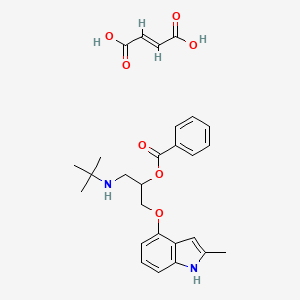
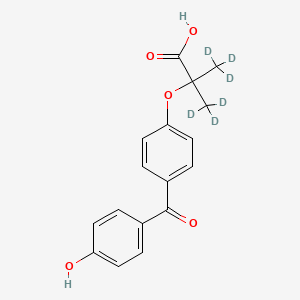
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
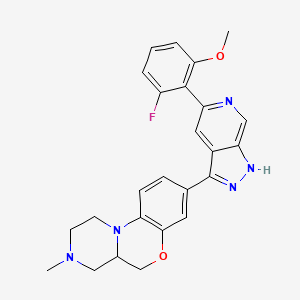
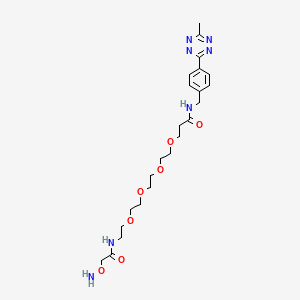
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
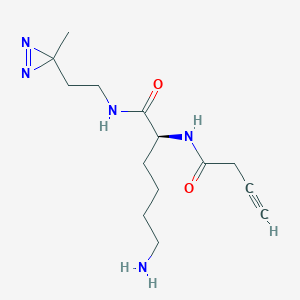
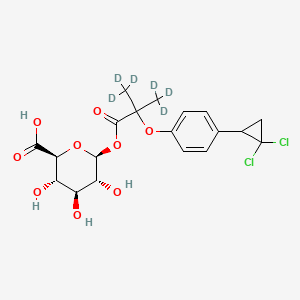
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)
